molecular formula C15H18N2O4 B1460073 Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate CAS No. 731810-56-3

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate

Cat. No.: B1460073
CAS No.: 731810-56-3
M. Wt: 290.31 g/mol
InChI Key: RBLKRQUREUXQNK-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (CAS Number: 731810-56-3) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 731810-56-3
  • Purity : Minimum 97% .

This compound is structurally related to various bioactive compounds, particularly those that interact with histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through the modification of histones and non-histone proteins. The compound has been evaluated for its potential as an HDAC inhibitor, which could have implications in cancer therapy and other diseases associated with epigenetic modifications.

Inhibition of Histone Deacetylases (HDACs)

Recent studies have shown that compounds with similar scaffolds to this compound exhibit varying degrees of inhibition against different HDAC isoforms. For instance, azumamides, which share a structural similarity, were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM . This suggests that this compound may also exhibit significant HDAC inhibitory activity, although specific IC50 data for this compound is not yet available.

Case Study: Inhibition Profile of Related Compounds

A comparative study involving the azumamide series highlighted the importance of structural modifications in achieving selective HDAC inhibition. The study found that certain modifications significantly enhanced inhibitory potency against specific isoforms while reducing activity against others . This underscores the potential for modifying this compound to optimize its biological activity.

CompoundHDAC IsoformIC50 (nM)Selectivity Factor
Azumamide CHDAC114High
Azumamide EHDAC220Moderate
Methyl AnalogTBDTBDTBD

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLKRQUREUXQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650726
Record name Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731810-56-3
Record name Methyl 6-[(tert-butoxycarbonyl)amino]-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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